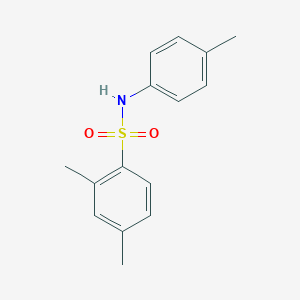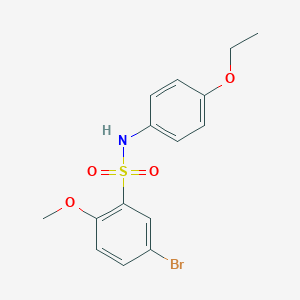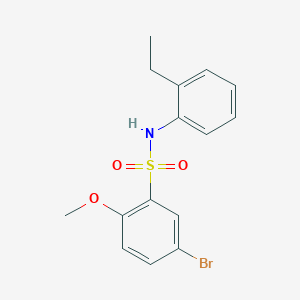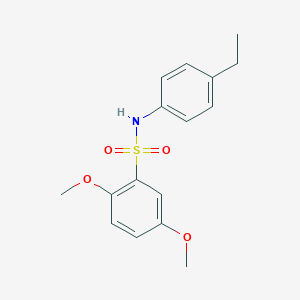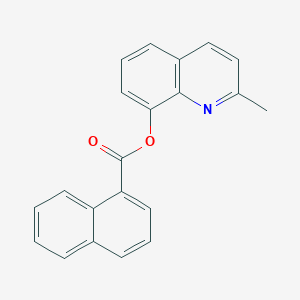
2-Methyl-8-quinolinyl 1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-8-quinolinyl 1-naphthoate (also known as MNQ) is a chemical compound that has been extensively studied for its potential use in scientific research. MNQ is a synthetic derivative of the naturally occurring compound quinolinic acid, and it has been shown to have a variety of interesting properties that make it an attractive candidate for use in a wide range of research applications.
作用机制
The mechanism of action of MNQ is not completely understood, but it is thought to involve the formation of a complex between the compound and DNA or RNA. This complex then emits fluorescence when excited with light of a specific wavelength, which allows researchers to visualize the location and behavior of the molecules of interest.
Biochemical and Physiological Effects:
MNQ has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNQ has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a variety of different diseases.
实验室实验的优点和局限性
One of the main advantages of using MNQ in laboratory experiments is its high selectivity for DNA and RNA. This makes it an excellent tool for studying the dynamics of these molecules in living cells. However, there are also some limitations to using MNQ. For example, it can be difficult to deliver MNQ to specific cells or tissues, which may limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research involving MNQ. One area of interest is the development of new imaging techniques that use MNQ as a fluorescent probe. Another potential direction is the use of MNQ as a therapeutic agent for treating diseases such as Alzheimer's disease, which is characterized by the accumulation of abnormal proteins in the brain. Additionally, MNQ may have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Overall, the future looks bright for MNQ, and it is likely that this compound will continue to be an important tool for scientific research for many years to come.
合成方法
MNQ can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of 2-methylquinoline with 1-naphthoic acid in the presence of a catalyst such as phosphorus oxychloride. This reaction produces MNQ as a yellow crystalline solid, which can then be purified using standard laboratory techniques.
科学研究应用
MNQ has been used extensively in scientific research as a tool for studying various biological processes. One of the most exciting potential applications of MNQ is as a fluorescent probe for imaging cellular structures and functions. MNQ has been shown to selectively bind to DNA and RNA, which makes it an excellent tool for studying the dynamics of these molecules in living cells.
属性
分子式 |
C21H15NO2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-12-13-16-8-5-11-19(20(16)22-14)24-21(23)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3 |
InChI 键 |
NJDUUWLAHOBXJO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
